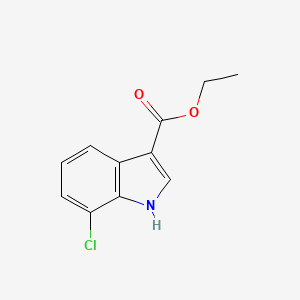
Ethyl 7-chloro-1H-indole-3-carboxylate
Vue d'ensemble
Description
Ethyl 7-chloro-1H-indole-3-carboxylate is a chemical compound with the CAS Number: 1260757-13-8 . It has a molecular weight of 223.66 and its IUPAC name is ethyl 7-chloro-1H-indole-3-carboxylate .
Molecular Structure Analysis
The Inchi Code for Ethyl 7-chloro-1H-indole-3-carboxylate is 1S/C11H10ClNO2/c1-2-15-11(14)8-6-13-10-7(8)4-3-5-9(10)12/h3-6,13H,2H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 7-chloro-1H-indole-3-carboxylate are not detailed in the retrieved data, indole derivatives are known to be involved in a variety of chemical reactions .Physical And Chemical Properties Analysis
Ethyl 7-chloro-1H-indole-3-carboxylate is a powder . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Transformation
- Chemical Synthesis : Research on indole derivatives, including compounds similar to Ethyl 7-chloro-1H-indole-3-carboxylate, has focused on synthetic pathways to produce various indole-based structures. For example, the treatment of indol-2(3H)-ones with ethyl chloroformate and triethylamine produces ethyl 3-(ethynyl)-2-(ethoxy-carbonyloxy)indole-1-carboxylates, highlighting a method to synthesize substituted indole derivatives (Beccalli et al., 1994).
- Friedel-Crafts Acylation : The Friedel-Crafts acylation of ethyl indole-2-carboxylate demonstrates the regioselectivity and the influence of reaction conditions on product distribution, offering insights into acyl group insertion at different positions on the indole ring (Murakami et al., 1988).
Mechanistic Insights
- Carbomethylation Reactions : Studies on the carbomethylation of arylacrylamides leading to 3-ethyl-3-substituted indolin-2-one by cascade radical addition/cyclization provide a glimpse into the diverse reactivity of ethyl-containing indole derivatives under radical conditions (Dai et al., 2014).
- CO2 Fixation : A novel synthesis involving the cyclization of 2-ethynylanilines followed by CO2 fixation at the 3-position of the indole ring without the need for transition metal catalysts highlights an environmentally friendly approach to synthesizing carboxylated indoles (Inamoto et al., 2012).
Applications in Bioconjugation
- Amide Formation Mechanism : Understanding the mechanism of amide formation in bioconjugation using carbodiimide in aqueous media can provide insights into the chemical modification of indole derivatives for biological applications (Nakajima & Ikada, 1995).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 7-chloro-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-2-15-11(14)8-6-13-10-7(8)4-3-5-9(10)12/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHWMSNKVGVIGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-chloro-1H-indole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



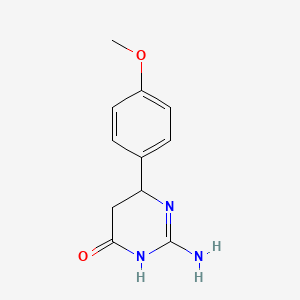
![5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B1524128.png)
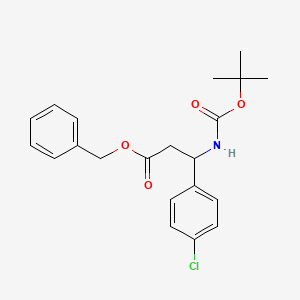
![1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B1524133.png)
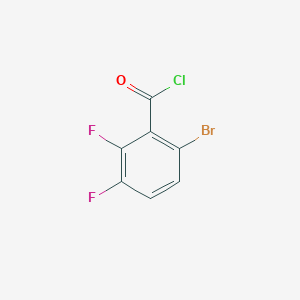
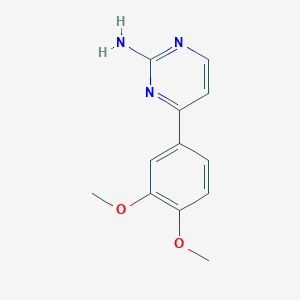
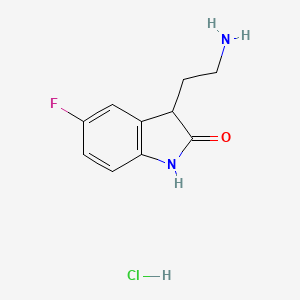
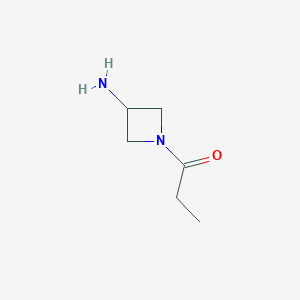
![[4-(Propan-2-ylsulfanyl)phenyl]methanol](/img/structure/B1524139.png)
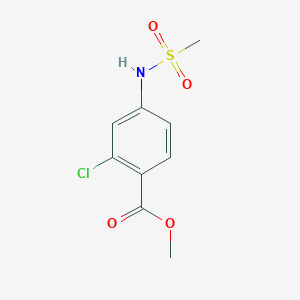
![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]carbamate](/img/structure/B1524145.png)
![1-[3-Amino-4-(benzyloxy)phenyl]-2-[benzyl(alpha-methyl-4-methoxyphenethyl)amino]ethanol](/img/structure/B1524146.png)
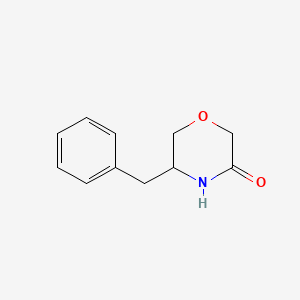
![2,2,2-trifluoroethyl N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}carbamate](/img/structure/B1524149.png)